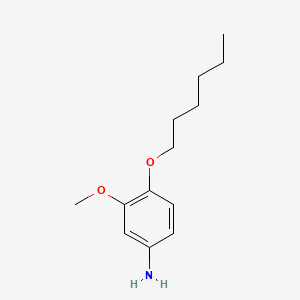
4-hexoxy-3-methoxyaniline
Vue d'ensemble
Description
m-Anisidine, 4-(hexyloxy)-: is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a derivative of m-Anisidine, where the methoxy group is replaced by a hexyloxy group. This compound is known for its bioactive properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-(hexyloxy)- typically involves the substitution of the methoxy group in m-Anisidine with a hexyloxy group. This can be achieved through a series of chemical reactions, including nitration, reduction, and etherification. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of m-Anisidine, 4-(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves continuous catalytic hydrogenation and subsequent purification steps to ensure high purity and yield. The use of advanced reactors and separation techniques helps in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: m-Anisidine, 4-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Chemistry: m-Anisidine, 4-(hexyloxy)- is used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions .
Biology: In biological research, m-Anisidine, 4-(hexyloxy)- is used as a probe to study enzyme activities and metabolic pathways. Its bioactive properties make it a valuable tool in understanding biological processes at the molecular level .
Industry: In the industrial sector, m-Anisidine, 4-(hexyloxy)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-(hexyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
m-Anisidine: A methoxy-substituted aniline derivative with similar chemical properties.
p-Anisidine: Another isomer of anisidine with a para-substitution pattern.
o-Anisidine: An ortho-substituted isomer of anisidine.
Uniqueness: m-Anisidine, 4-(hexyloxy)- is unique due to the presence of the hexyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility, reactivity, and bioactivity compared to other anisidine derivatives .
Propriétés
Numéro CAS |
15382-62-4 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
4-hexoxy-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO2/c1-3-4-5-6-9-16-12-8-7-11(14)10-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3 |
Clé InChI |
NOGYCEDADJZXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)N)OC |
SMILES canonique |
CCCCCCOC1=C(C=C(C=C1)N)OC |
Apparence |
Solid powder |
Key on ui other cas no. |
15382-62-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-(hexyloxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















